2-Methylthiazolo(4,5-c)quinoline ethanesulfonate
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Overview
Description
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate is a heterocyclic compound that features a thiazole ring fused with a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo(4,5-c)quinoline ethanesulfonate typically involves the reaction of 2-aminothiophenol with 1,3-ynone under mild conditions. This process includes a Michael addition followed by cyclization and desulfurative steps . Another method involves the reaction of hydrazonoyl halides with thiosemicarbazide to form the thiazole ring, which is then fused with the quinoline structure .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Scientific Research Applications
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylthiazolo(4,5-c)quinoline ethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These include compounds like 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles, which have similar biological activities.
Quinoline derivatives: Compounds such as 2,4,6-trisubstituted quinolines, which are known for their medicinal properties.
Uniqueness
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate is unique due to its fused thiazole-quinoline structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
109543-53-5 |
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Molecular Formula |
C13H14N2O3S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
ethanesulfonic acid;2-methyl-[1,3]thiazolo[4,5-c]quinoline |
InChI |
InChI=1S/C11H8N2S.C2H6O3S/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7;1-2-6(3,4)5/h2-6H,1H3;2H2,1H3,(H,3,4,5) |
InChI Key |
JVTRMESQUCRBCI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1=NC2=C(S1)C3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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